3-ethyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-ETHYL-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-ETHYL-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the arrangement of the nitrogen and sulfur atoms.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities.
Uniqueness
3-ETHYL-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of the phenylpiperazine moiety, which can enhance its biological activity and selectivity .
Properties
Molecular Formula |
C20H24N4O2S2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-ethyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H24N4O2S2/c1-2-24-19(26)18-16(8-13-27-18)21-20(24)28-14-17(25)23-11-9-22(10-12-23)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |
InChI Key |
QRLLVWRGAKINLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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